molecular formula C5H5BrO B065946 3-Bromo-4-methylfuran CAS No. 176042-58-3

3-Bromo-4-methylfuran

Cat. No. B065946
CAS RN: 176042-58-3
M. Wt: 161 g/mol
InChI Key: PPIZXLDQECIGOA-UHFFFAOYSA-N
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Description

“3-Bromo-4-methylfuran” is a chemical compound with the molecular formula C5H5BrO . It is a derivative of furan, which is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen .


Synthesis Analysis

The synthesis of furans, including “3-Bromo-4-methylfuran”, can be achieved through various methods. One common method is the Paal-Knorr Furan Synthesis, which involves the cyclization of 1,4-diketones . Another method involves the lithiation of 2-bromo-5-methylfuran, which can lead to the formation of new trisubstituted furans .


Molecular Structure Analysis

The molecular structure of “3-Bromo-4-methylfuran” can be analyzed using various techniques such as X-ray diffraction, Hirshfeld surface analysis, and conceptual density functional theory . These techniques can provide detailed information about the molecule’s shape, properties, and the types of intermolecular interactions within its crystalline environment .


Chemical Reactions Analysis

The Diels–Alder cycloaddition of “3-Bromo-4-methylfuran” with other compounds has been studied using the molecular electron density theory through DFT calculation . The mechanism of regioselectivity for these reactions was investigated by the potential energy surface determination for the cycloaddition process .

Scientific Research Applications

Future Directions

Future research could explore the potential applications of “3-Bromo-4-methylfuran” in various fields. For instance, its derivatives could be studied for their antibiotic properties . Additionally, its reactivity and selectivity in various chemical reactions could be further explored .

Mechanism of Action

Target of Action

3-Bromo-4-methylfuran is a compound of significant interest in the field of organic chemistry due to its presence in various biologically active products and its potential applications in pharmaceuticals, agrochemicals, and flavor industries. It is often used in Suzuki–Miyaura cross-coupling reactions, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The primary targets of 3-Bromo-4-methylfuran are the organoboron reagents used in these reactions .

Mode of Action

The mode of action of 3-Bromo-4-methylfuran involves its interaction with organoboron reagents in Suzuki–Miyaura cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. .

Biochemical Pathways

The biochemical pathways affected by 3-Bromo-4-methylfuran are primarily those involved in the Suzuki–Miyaura cross-coupling reactions . These reactions are key in the formation of carbon–carbon bonds, a fundamental process in organic synthesis .

Result of Action

The result of the action of 3-Bromo-4-methylfuran is the formation of new carbon–carbon bonds via Suzuki–Miyaura cross-coupling reactions . This process is crucial in the synthesis of various biologically active compounds and has potential applications in pharmaceuticals, agrochemicals, and flavor industries.

Action Environment

The action of 3-Bromo-4-methylfuran is influenced by environmental factors such as the pH and the presence of other reagents. For example, the effects of a similar compound, (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8), were found to be more profound when the pH was increased from 6 to 8.5 . Additionally, the presence of palladium and organoboron reagents is crucial for the Suzuki–Miyaura cross-coupling reactions in which 3-Bromo-4-methylfuran is involved .

properties

IUPAC Name

3-bromo-4-methylfuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrO/c1-4-2-7-3-5(4)6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPIZXLDQECIGOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-4-methylfuran

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is 3-bromo-4-methylfuran-2,5-dione a suitable starting material for the synthesis of (Z)-BOX A?

A1: The structure of 3-bromo-4-methylfuran-2,5-dione already contains the core furan ring present in (Z)-BOX A. [] This makes it a valuable starting point as it reduces the synthetic steps required to build the target molecule. Utilizing 3-bromo-4-methylfuran-2,5-dione allows for a more efficient and selective synthesis of the desired (Z)-isomer of BOX A. []

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